Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)-

Description

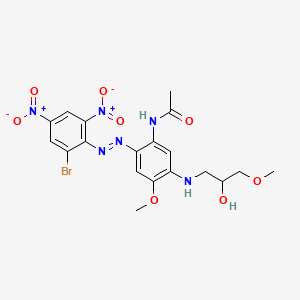

This compound is a complex azo-acetamide derivative characterized by a central phenyl ring substituted with an azo-linked 2-bromo-4,6-dinitrophenyl group, a 2-hydroxy-3-methoxypropylamino group, and a methoxy substituent. Such structural features suggest applications in dye chemistry, coordination chemistry, or materials science, though specific industrial uses remain undocumented in the provided evidence.

Properties

CAS No. |

35074-30-7 |

|---|---|

Molecular Formula |

C19H21BrN6O8 |

Molecular Weight |

541.3 g/mol |

IUPAC Name |

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C19H21BrN6O8/c1-10(27)22-14-6-16(21-8-12(28)9-33-2)18(34-3)7-15(14)23-24-19-13(20)4-11(25(29)30)5-17(19)26(31)32/h4-7,12,21,28H,8-9H2,1-3H3,(H,22,27) |

InChI Key |

CNSSFLHYPQHHJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NCC(COC)O |

Origin of Product |

United States |

Preparation Methods

Overview

The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)- typically involves multi-step organic reactions including:

- Diazotization of aromatic amines to form azo intermediates.

- Nucleophilic substitution and coupling reactions to introduce the brominated dinitrophenylazo group.

- Amination with 2-hydroxy-3-methoxypropylamine derivatives.

- Acetylation to form the acetamide linkage.

Due to the complexity and sensitivity of the functional groups (azo, nitro, bromo, amino, hydroxyl, and methoxy), the synthesis requires precise control of reaction conditions such as temperature, pH, solvents, and reagent stoichiometry.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Diazotization | Aromatic amine + NaNO2 + HCl, 0-5 °C | Formation of diazonium salt from 2-amino-4,6-dinitrobromobenzene. |

| 2 | Azo Coupling | Diazonium salt + substituted phenol or aniline | Coupling with 4-methoxy-5-(2-hydroxy-3-methoxypropyl)amino phenyl derivative. |

| 3 | Amination | 2-hydroxy-3-methoxypropylamine, mild base | Introduction of the hydroxy-methoxypropyl amino group at the 5-position of the phenyl ring. |

| 4 | Acetylation | Acetic anhydride or acetyl chloride, base catalyst | Formation of the acetamide group on the amino-substituted phenyl ring. |

| 5 | Purification | Recrystallization or chromatography | Isolation of the pure azo-acetamide compound. |

This synthetic approach is consistent with azo dye chemistry and acetamide formation protocols documented in advanced organic synthesis literature.

Reaction Conditions and Optimization

- Temperature: Diazotization is typically performed at low temperatures (0–5 °C) to stabilize the diazonium salt.

- pH Control: Acidic conditions are maintained during diazotization; coupling reactions often require mildly alkaline media to facilitate nucleophilic attack.

- Solvents: Aqueous acidic solutions for diazotization; organic solvents such as ethanol, acetonitrile, or toluene may be used during coupling and acetylation steps.

- Purification: Due to the presence of multiple polar and non-polar groups, purification may involve solvent extraction followed by recrystallization from suitable solvents or chromatographic techniques.

Analytical Data Supporting Preparation

| Analytical Technique | Purpose | Expected Result |

|---|---|---|

| UV-Vis Spectroscopy | Confirm azo chromophore presence | Characteristic absorption bands around 400–500 nm |

| NMR Spectroscopy | Structural confirmation | Signals corresponding to aromatic, methoxy, hydroxy, and acetamide protons and carbons |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z ~541 |

| IR Spectroscopy | Functional group identification | Bands for N-H (amide), N=N (azo), NO2 (nitro), and O-H (hydroxy) groups |

| Elemental Analysis | Purity and composition | Consistent with C19H21BrN6O8 |

These analyses are essential to verify the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | 2-amino-4,6-dinitrobromobenzene, NaNO2, HCl | Low temperature (0–5 °C) |

| Azo Coupling | Diazonium salt + 4-methoxy-5-amino phenyl derivative | Mildly alkaline medium |

| Amination | 2-hydroxy-3-methoxypropylamine, base | Introduces hydroxy-methoxypropyl group |

| Acetylation | Acetic anhydride or acetyl chloride, base catalyst | Forms acetamide functional group |

| Purification | Recrystallization, chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Dyes and Pigments

One of the primary applications of this compound is in the production of dyes and pigments. Specifically, it is associated with the following:

- Disperse Dyes : It is utilized as a disperse dye in textiles, providing vibrant colors and good fastness properties. The dyeing process involves dispersing the dye in water to achieve uniform coloration on synthetic fibers.

Table 1: Properties of Disperse Blue Dyes

| Property | Value |

|---|---|

| Color Index | Disperse Blue 291G |

| Fastness to Light | Good |

| Application | Synthetic fibers |

Biological Applications

The compound has shown potential in biological applications, particularly in biosensing technologies:

- Biosensors : Its ability to form stable complexes with biomolecules makes it useful for developing biosensors. The azo group can facilitate electron transfer reactions, enhancing the sensitivity of biosensors for detecting various analytes.

Case Study: Development of Azo-Based Biosensors

In a study conducted by Kyprianou et al., a novel protocol was developed for immobilizing antibodies on sensor surfaces using polymers that incorporate acetamide derivatives. The resulting biosensors exhibited high specificity and sensitivity for target analytes, demonstrating the compound's utility in medical diagnostics.

Pharmaceutical Applications

The compound's structure suggests potential pharmaceutical applications:

- Drug Development : Due to its unique molecular structure, it may serve as a lead compound in drug development targeting specific biological pathways. The presence of functional groups allows for modifications that can enhance efficacy and reduce toxicity.

Table 2: Potential Pharmaceutical Uses

| Application | Description |

|---|---|

| Anticancer Agents | Targeting specific cancer cells |

| Antimicrobial Agents | Inhibiting bacterial growth |

Environmental Applications

Acetamide derivatives have been explored for their environmental applications:

- Pollutant Detection : The compound can be employed in environmental monitoring systems to detect pollutants due to its reactivity with various environmental contaminants.

Case Study: Environmental Monitoring

Research has indicated that azo compounds can be used as indicators for detecting heavy metals in water sources. The reaction between the azo compound and metal ions results in color changes, allowing for visual detection.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The exact mechanism may involve:

Binding to proteins: The azo group can form covalent bonds with amino acid residues.

Pathways involved: Interaction with cellular pathways related to oxidative stress or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a family of arylazo-acetamides with varying amino substituents. Key structural analogs include:

- N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide (): Features an ethyl(2-phenoxyethyl)amino group, introducing ether-linked aromaticity.

- N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide (CAS 25080-15-3, ): Contains bis(benzyl)amino groups, increasing hydrophobicity.

The target compound’s 2-hydroxy-3-methoxypropylamino group distinguishes it by introducing a chiral center and hydroxyl functionality, which may enhance solubility in polar solvents compared to benzyl or phenoxyethyl analogs.

Physicochemical Properties

*Predicted based on structural analogs.

- Density : The target compound’s hydroxyl group may increase density slightly compared to CAS 25080-15-3 due to stronger intermolecular interactions.

- Boiling Point : Higher boiling points correlate with molecular weight and polarity; the target compound’s hydroxyl group may elevate this value.

- Acidity : The hydroxy-methoxypropyl group could lower pKa relative to CAS 25080-15-3’s benzyl substituents, as hydroxyl protons are more acidic than benzyl C-H bonds.

Stability and Reactivity

- Electron-Withdrawing Effects : The bromo and nitro groups stabilize the azo linkage against photodegradation, a common issue in dye chemistry .

- Hydrolytic Stability: The target compound’s hydroxy group may render it more prone to oxidation or esterification compared to ether-containing analogs (e.g., ’s phenoxyethyl group).

Biological Activity

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)-, also known as BDAP (Chemical Abstracts Service Registry Number 52697-38-8), is a synthetic compound primarily used in the textile industry as a dye. Its complex structure and potential biological activities have garnered attention in various fields of research, particularly in toxicology and environmental science.

The molecular formula for BDAP is , with a molecular weight of approximately 533.33 g/mol. It has a boiling point of 716.2ºC and a density of 1.47 g/cm³ . The compound is characterized by its azo group, which is known to impart various biological activities.

1. Mutagenicity and Toxicity

Research has indicated that BDAP possesses mutagenic properties. A study published in Mutagenesis highlighted its potential to induce mutations in various biological systems, raising concerns about its use in consumer products . The compound has been classified under the category of substances that may pose ecological risks due to its persistence and bioaccumulation potential.

2. Ecotoxicological Assessment

The Government of Canada conducted a comprehensive screening assessment which concluded that while BDAP is persistent and bioaccumulative, it does not significantly accumulate in organisms or pose a direct threat to human health . However, it was found to be inherently toxic to aquatic organisms, suggesting that environmental exposure could lead to adverse effects on ecosystems.

Case Study 1: Environmental Impact

A screening assessment indicated that BDAP may be released into the environment during industrial processes and consumer use, primarily ending up in solid waste or sewer systems. Despite its persistence, the concentration levels observed were below those expected to cause harm to non-human organisms .

Case Study 2: Human Health Risk Assessment

Health Canada assessed BDAP and determined that it does not represent a high priority for human health risks based on exposure levels and toxicity profiles. This assessment was crucial for regulatory decisions regarding its use in commercial products .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of complex acetamide derivatives with multiple functional groups?

Methodological Answer: Synthesis optimization requires careful selection of solvents, stoichiometric ratios, and reaction monitoring. For example, dimethylformamide (DMF) is often used as a polar aprotic solvent to enhance nucleophilic substitution in azo coupling reactions, as seen in the synthesis of structurally related acetamide derivatives . Reaction progress should be tracked via thin-layer chromatography (TLC) to confirm completion before quenching with water to precipitate the product. Adjusting the molar ratio of reactants (e.g., 1.5:1 for chloroacetylated intermediates) can improve yields .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential. NMR confirms the presence of methoxy, hydroxypropyl, and azo groups through characteristic shifts (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy at δ ~3.8 ppm) . HPLC with UV detection at λ = 450–550 nm (typical for nitro and azo chromophores) ensures purity >95%. Mass spectrometry (MS) further validates molecular weight, particularly for brominated and nitro-substituted analogs .

Q. How do researchers address solubility challenges during experimental workflows?

Methodological Answer: Solubility issues arise from the compound’s hydrophobic aromatic cores and polar substituents. A tiered solvent approach is recommended:

Polar aprotic solvents (DMF, DMSO) for synthesis and initial dissolution.

Methanol/water mixtures for recrystallization.

Surfactant-assisted dispersion (e.g., Tween-80) for biological assays .

Advanced Research Questions

Q. How do electronic effects of substituents influence the azo group’s reactivity in this compound?

Methodological Answer: The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups at positions 4 and 6 on the phenyl ring activate the azo (-N=N-) linkage toward electrophilic substitution or reduction. Computational studies (e.g., density functional theory) can predict reactive sites by analyzing frontier molecular orbitals. For example, the LUMO of the nitro group may localize on the azo bond, making it susceptible to nucleophilic attack . Experimental validation involves kinetic studies under varying pH and redox conditions .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer: Data discrepancies (e.g., NMR splitting patterns) often arise from conformational flexibility or impurities. Solutions include:

Variable-temperature NMR to distinguish dynamic effects from structural isomers.

2D-COSY and HSQC to resolve overlapping proton signals.

X-ray crystallography to confirm solid-state conformation, as seen in related acetamide derivatives with bromo and methoxy substituents .

Q. How can computational tools accelerate reaction design for novel derivatives?

Methodological Answer: Integrated computational-experimental workflows are critical. Quantum chemical reaction path searches (e.g., using GRRM or Gaussian) predict feasible intermediates and transition states, narrowing experimental conditions. For instance, ICReDD’s approach combines computation with machine learning to optimize reaction parameters (temperature, catalyst) for azo coupling, reducing trial-and-error cycles by ~40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.